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For Researchers, Scientists, and Drug Development Professionals

Introduction
Napsagatran (also known as Ro 46-6240) is a potent, synthetic, and specific direct inhibitor of

thrombin (Factor IIa). By directly binding to the active site of thrombin, Napsagatran effectively

blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, a critical

step in the formation of a blood clot. This targeted mechanism of action confers a predictable

anticoagulant effect. This technical guide provides a comprehensive overview of the

pharmacokinetics and pharmacodynamics of Napsagatran, compiled from key preclinical and

clinical studies.

Pharmacokinetics
The pharmacokinetic profile of Napsagatran has been characterized in several preclinical

species and in humans. The drug is administered intravenously and exhibits notable

interspecies differences in its disposition.

Preclinical Pharmacokinetics
Studies in rats, dogs, and cynomolgus monkeys have demonstrated that Napsagatran is

actively excreted into the bile and urine. The cynomolgus monkey has been identified as the

most predictive animal model for human pharmacokinetics.
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Table 1: Intravenous Pharmacokinetic Parameters of Napsagatran in Preclinical Species and

Humans[1]

Parameter Rat Dog
Cynomolgus
Monkey

Human

Dose (mg/kg) 1 0.5 0.5
0.01-0.2

(infusion)

Half-life (t½) (h) 0.5 ± 0.1 0.8 ± 0.1 1.7 ± 0.2 1.7

Clearance (CL)

(mL/min/kg)
43 ± 5 18 ± 2 11 ± 1 7.7

Volume of

Distribution

(Vdss) (L/kg)

1.5 ± 0.2 0.9 ± 0.1 1.1 ± 0.1 0.34

Renal Clearance

(CLr)

(mL/min/kg)

13 ± 2 4 ± 1 3 ± 0.5 2.3

Non-renal

Clearance (CLnr)

(mL/min/kg)

30 ± 4 14 ± 2 8 ± 1 5.4

Human Pharmacokinetics
In healthy male volunteers, Napsagatran administered as a continuous intravenous infusion of

80 micrograms/min for 48 hours resulted in a steady-state plasma concentration of

approximately 198 ± 50 ng/mL. The total area under the curve (AUC) during this period was

569 ± 144 mg/L*min. Co-administration of a single 25 mg oral dose of warfarin at the beginning

of the infusion did not significantly alter the pharmacokinetic parameters of Napsagatran.

Pharmacodynamics
The pharmacodynamic effects of Napsagatran are directly related to its inhibition of thrombin

and are typically assessed by measuring its impact on various coagulation parameters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b180163?utm_src=pdf-body
https://www.cloud-clone.com/manual/ELISA-Kit-for-Thrombin-Antithrombin-Complex-(TAT)-SEA831Mu.pdf
https://www.benchchem.com/product/b180163?utm_src=pdf-body
https://www.benchchem.com/product/b180163?utm_src=pdf-body
https://www.benchchem.com/product/b180163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro and Ex Vivo Effects
Napsagatran produces a dose-dependent prolongation of the activated partial thromboplastin

time (aPTT) and prothrombin time (PT).

In Vivo Effects in Animal Models
In a canine model of coronary artery thrombosis, intravenous infusion of Napsagatran at doses

of 3 and 10 µg/kg/min demonstrated significant antithrombotic effects. At the higher dose,

Napsagatran significantly decreased intracoronary thrombus formation. While both

Napsagatran and heparin prolonged the activated clotting time (ACT) to a similar extent,

Napsagatran had a less pronounced effect on aPTT compared to heparin for a similar

antithrombotic outcome.

Clinical Pharmacodynamics
In a clinical trial (the ADVENT trial) involving patients with acute proximal deep-vein

thrombosis, continuous intravenous infusion of Napsagatran at 5 mg/h and 9 mg/h for five

days was evaluated against unfractionated heparin. The higher dose of Napsagatran was

more effective than heparin at reducing thrombin activity, as measured by a decrease in

thrombin-antithrombin III complexes (TAT). However, Napsagatran was less potent than

heparin in inhibiting thrombin generation, as indicated by changes in prothrombin fragment 1+2

(F1+2) levels.

Table 2: Pharmacodynamic Effects of Napsagatran in Patients with Deep Vein Thrombosis

(ADVENT Trial)[2]

Treatment
Group

Baseline TAT
(µg/L)

Day 2 TAT
(µg/L)

Baseline F1+2
(nmol/L)

Day 2 F1+2
(nmol/L)

Napsagatran (5

mg/h)
15.4 4.1 2.1 1.8

Napsagatran (9

mg/h)
14.8 2.9 2.0 1.7

Unfractionated

Heparin
16.1 4.5 2.2 1.2
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Mechanism of Action
Napsagatran functions as a direct thrombin inhibitor. It binds to the active site of both free and

clot-bound thrombin, thereby inhibiting its enzymatic activity. This prevents the cleavage of

fibrinogen to fibrin, the activation of clotting factors V, VIII, and XI, and the thrombin-induced

activation of platelets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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